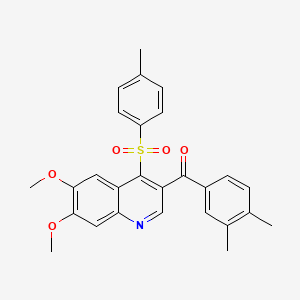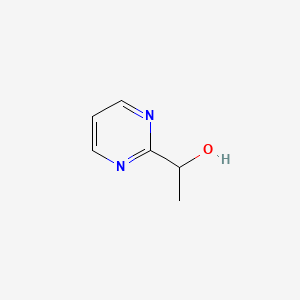
(6,7-ジメトキシ-4-トシルキノリン-3-イル)(3,4-ジメチルフェニル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
科学的研究の応用
3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases such as cancer, infections, and neurological disorders.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and molecular targets, providing insights into its mechanism of action and potential therapeutic applications.
Chemical Research: The compound serves as a valuable tool in organic synthesis and reaction mechanism studies, helping chemists understand the reactivity and behavior of quinoline derivatives.
準備方法
The synthesis of 3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Substituents: The dimethylbenzoyl, dimethoxy, and methylbenzenesulfonyl groups are introduced through electrophilic aromatic substitution reactions. These reactions require specific reagents and conditions to ensure selective substitution at the desired positions on the quinoline ring.
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity, as well as scaling up the synthesis process to meet commercial demands.
化学反応の分析
3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl or sulfonyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the quinoline ring. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism of action of 3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinidine: An antiarrhythmic agent with a quinoline structure.
Cinchonine: An alkaloid with antimalarial properties.
The uniqueness of 3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline lies in its specific substituents, which confer distinct chemical and biological properties compared to other quinoline derivatives.
特性
IUPAC Name |
[6,7-dimethoxy-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5S/c1-16-6-10-20(11-7-16)34(30,31)27-21-13-24(32-4)25(33-5)14-23(21)28-15-22(27)26(29)19-9-8-17(2)18(3)12-19/h6-15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTCTVKZQKPWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC(=C(C=C32)OC)OC)C(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,4-dimethylphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2529209.png)

![1-(2,3-dimethylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea](/img/structure/B2529211.png)
![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2529213.png)

![1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea](/img/structure/B2529217.png)


![N-(1-cyanocyclobutyl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2529223.png)
![ETHYL 4-(2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE](/img/structure/B2529224.png)
![Ethyl 2-(2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)thiazol-4-yl)acetate](/img/structure/B2529225.png)

![6'-fluoro-4'-methyl-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoline]](/img/structure/B2529227.png)
![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N'-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE](/img/structure/B2529228.png)
